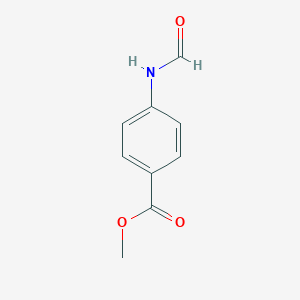

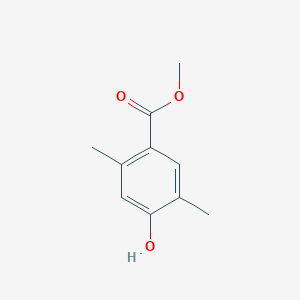

Methyl 4-formamidobenzoate

Descripción general

Descripción

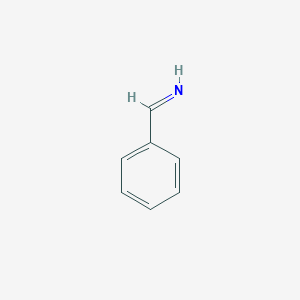

Methyl 4-formamidobenzoate is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as pharmaceuticals, materials science, and organic chemistry. The compound is characterized by the presence of a formamido group attached to the benzene ring at the para position relative to the ester group.

Synthesis Analysis

The synthesis of compounds related to methyl 4-formamidobenzoate has been reported using various methods. For instance, the synthesis of N-(4-methylbenzyl)benzamide, a compound with a similar structure, was achieved using CuI as a catalyst and characterized by single-crystal X-ray diffraction . Another related compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, was synthesized through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-formamidobenzoate has been extensively studied. Single-crystal X-ray diffraction has been a common technique for determining the crystal structure of these compounds. For example, the crystal structure of N-(4-methylbenzyl)benzamide revealed an orthorhombic lattice with intermolecular hydrogen bonds and weak C—H⋯π interactions . Similarly, the crystal structure of methyl 4-hydroxybenzoate, also known as methyl paraben, was determined at 120 K, showing extensive intermolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of methyl 4-formamidobenzoate and its derivatives has been explored in various studies. The compound synthesized by the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride showed the formation of a double-chain ribbon-like structure in the crystal, indicating specific reactivity patterns . Additionally, the study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate provided insights into its global chemical reactivity descriptors and non-linear optical (NLO) properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-formamidobenzoate derivatives have been characterized using different analytical techniques. For instance, the photoluminescence emission spectrum, dielectric measurements, and mechanical strength were reported for N-(4-methylbenzyl)benzamide . The polymorphic forms of methyl paraben were investigated by thermomicroscopy, infrared spectroscopy, and X-ray crystallography, revealing different hydrogen-bonded chain geometries and their impact on lattice energies . Theoretical calculations, such as Density Functional Theory (DFT), have been used to calculate the optimized molecular geometry and electronic properties of these compounds .

Aplicaciones Científicas De Investigación

Crystal Structure and Theoretical Analysis

Methyl 4-hydroxybenzoate, a variant of Methyl 4-formamidobenzoate, has been studied for its crystal structure and theoretical properties. The research involved determining its single crystal X-ray structure and performing Hirshfeld surface analysis to understand intermolecular interactions and crystal packing. Computational calculations using quantum mechanical methods were applied to correlate experimental and computed vibrational spectra, indicating its pharmaceutical activity determinants (Sharfalddin et al., 2020).

Chemical Properties and Synthesis Paths

Research on vicinally disubstituted veratrole, closely related to Methyl 4-formamidobenzoate, explored various synthesis paths and chemical properties. The study emphasized the importance of steric strains caused by bulky substituents in determining chemical properties, such as increased basicity (Zakhs et al., 1970).

Carboxamide Derivatives and Cytotoxic Activity

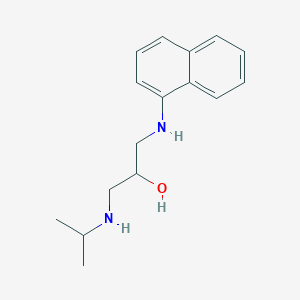

A series of carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for cytotoxic activity against various cancer cell lines. These compounds, which are structurally related to Methyl 4-formamidobenzoate, demonstrated potent cytotoxicity, suggesting potential applications in cancer therapy (Deady et al., 2003).

Preparation of MBHA Resin

A method for synthesizing MBHA (4-methylbenzhydrylamine) resin, which has applications in the synthesis of carboxamides or peptide C-terminal amides, was reported. This method, involving benzotriazole-mediated amidoalkylation, shows relevance to the chemistry of Methyl 4-formamidobenzoate (Lee et al., 2008).

Synthesis of Indeno[1,2-b]quinoline-6-carboxamides

Research focused on the synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides, which are structurally related to Methyl 4-formamidobenzoate. These compounds were evaluated for cytotoxicity, indicating their potential for use in medical applications (Chen et al., 2000).

Sensor Development for Paraben Detection

An electrochemical sensor was developed using molecularly imprinted polymer for the detection of methyl paraben, a compound related to Methyl 4-formamidobenzoate. This study highlights the application of Methyl 4-formamidobenzoate derivatives in sensor technology (Soysal, 2021).

Antiarrhythmic Activity

A series of 4-[(methylsulfonyl)amino]benzamides, similar to Methyl 4-formamidobenzoate, were synthesized and evaluated for their Class III antiarrhythmic activity. These compounds showed potent activity and selectivity in vitro and in vivo, expanding the understanding of Methyl 4-formamidobenzoate's potential in pharmacology (Ellingboe et al., 1992).

Safety And Hazards

“Methyl 4-formamidobenzoate” is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Propiedades

IUPAC Name |

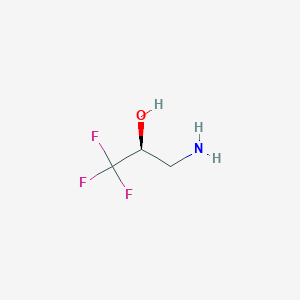

methyl 4-formamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGCKMCHSYSDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-formamidobenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)

![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)